Methyl 2-chloro-4-hydroxybenzoate, a derivative of hydroxybenzoate, is a compound that has garnered attention due to its structural similarity to methyl 4-hydroxybenzoate, also known as methyl paraben. Methyl paraben is widely recognized for its antimicrobial properties and is extensively used as a preservative in cosmetics, personal care products, and food1. The significance of such compounds lies in their ability to ensure product safety and extend shelf life, which is critical in various industries. The study of methyl 4-hydroxybenzoate provides insights into the potential applications and mechanisms of action of its chlorinated derivatives, such as methyl 2-chloro-4-hydroxybenzoate.
Methyl 4-hydroxybenzoate serves as a common preservative in cosmetics and personal care products due to its antimicrobial properties1. Its role in these products is to prevent the growth of bacteria, yeast, and molds, which can cause spoilage and pose health risks to consumers. The compound's ability to maintain the integrity and safety of products makes it an essential ingredient in the formulation of creams, lotions, and other topical applications.
As a food preservative, methyl 4-hydroxybenzoate extends the shelf life of various food products by inhibiting microbial growth1. Its effectiveness in low concentrations makes it a valuable additive in the food industry, where it helps to maintain the quality and safety of food items during storage and distribution.
The study of methyl 4-hydroxybenzoate's action on nervous conduction indicates its relevance in pharmaceutical applications4. The compound and its derivatives are used to preserve local anesthetics and other pharmaceutical solutions, ensuring their efficacy and safety for medical use. The research on its effects on nerve fibers provides insights into its potential therapeutic applications and side effects.
The reactivity of related compounds, such as meta-chloroperbenzoic acid, in synthetic chemistry highlights the versatility of chlorinated hydroxybenzoates3. These compounds can be employed as reagents in the synthesis of complex molecules, demonstrating their utility in the development of new chemical entities and pharmaceuticals.
The exploration of benzothiazoles and their hydroxylated derivatives, which share structural similarities with methyl hydroxybenzoates, sheds light on the potential antitumor properties of these compounds5. The metabolic formation and biological properties of these molecules suggest that methyl 2-chloro-4-hydroxybenzoate could also be investigated for its antitumor activity, particularly in the context of selective growth inhibition in cancer cell lines.
Methyl 2-chloro-4-hydroxybenzoate is classified as an aromatic compound and a derivative of benzoic acid. Its molecular formula is , and its molecular weight is approximately 186.59 g/mol. The compound features a chlorine atom at the second position and a hydroxyl group at the fourth position on the benzene ring, along with a methyl ester functional group. This structure imparts unique chemical properties that are exploited in various applications.
Methyl 2-chloro-4-hydroxybenzoate can be synthesized through several methods, with the most common involving esterification reactions. One typical method includes the following steps:
The molecular structure of methyl 2-chloro-4-hydroxybenzoate can be described as follows:
Methyl 2-chloro-4-hydroxybenzoate participates in several chemical reactions:
The mechanism of action for methyl 2-chloro-4-hydroxybenzoate primarily involves its interaction with biological targets at the molecular level. It has been studied for potential biological activities such as antimicrobial and antioxidant effects.
The efficacy and stability of methyl 2-chloro-4-hydroxybenzoate can be influenced by environmental factors like pH, temperature, and the presence of other chemicals.
Methyl 2-chloro-4-hydroxybenzoate exhibits several notable physical and chemical properties:
Methyl 2-chloro-4-hydroxybenzoate has diverse applications across various fields:
Methyl 2-chloro-4-hydroxybenzoate (CAS Registry Number: 104253-44-3) is the systematic IUPAC designation for this substituted benzoate ester. Its molecular formula is C₈H₇ClO₃, corresponding to a molecular weight of 186.59 g/mol. The compound features a benzoic acid core structure with three distinct substituents: a methoxycarbonyl group (–COOCH₃) at position 1, a chlorine atom (–Cl) at position 2, and a hydroxyl group (–OH) at position 4. This ortho-chloro and para-hydroxy substitution pattern creates a specific electronic environment characterized by intramolecular hydrogen bonding potential and electron-withdrawing/-donating effects [4] [6] [9].
The molecular geometry adopts a predominantly planar configuration in the aromatic ring system, with the ester group twisted relative to the ring plane. The chlorine atom's van der Waals radius (175 pm) and the hydroxyl group's capacity for hydrogen bonding significantly influence molecular packing in the solid state. The methoxycarbonyl group exhibits resonance characteristics, with partial double-bond character in the carbonyl bond (approximately 120 pm) and single-bond character in the C–O bond (136 pm). Torsional flexibility exists around the C(ring)–C(carbonyl) bond, enabling rotation of the ester moiety relative to the aromatic plane [4] [9].
Table 1: Atomic Connectivity and Bonding Characteristics
Atom Pair | Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|---|
C1–C2 | Aromatic | 1.396 | 120.0 |
C2–Cl | Single | 1.741 | 119.5 |
C4–O (hydroxyl) | Single | 1.364 | 120.2 |
C1–C(carbonyl) | Single | 1.492 | 118.7 |
C=O | Double | 1.208 | 122.1 |
The canonical SMILES representation (COC(=O)C₁=C(C=C(C=C₁)O)Cl) precisely encodes this connectivity, while the InChIKey (BJZFMXJQJZUATE-UHFFFAOYSA-N) provides a unique molecular identifier essential for database searches and chemical informatics applications [4] [6].
Although single-crystal X-ray diffraction data specific to methyl 2-chloro-4-hydroxybenzoate remains limited in the literature, analogous chlorohydroxybenzoate systems exhibit characteristic hydrogen bonding motifs that inform our understanding of its solid-state behavior. The ortho-chloro and para-hydroxy arrangement creates favorable conditions for intramolecular interactions, while the carbonyl and hydroxyl groups facilitate intermolecular bonding [3] [9].
The hydroxyl proton participates in intermolecular hydrogen bonding with carbonyl oxygen acceptors from adjacent molecules, typically forming O–H···O=C linkages with bond distances of approximately 2.7-2.9 Å. These interactions commonly generate centrosymmetric dimers or extended chains in the crystal lattice. The ortho-chlorine atom may engage in weaker Cl···H–C interactions (3.0-3.3 Å) that contribute to crystal stability. The ester methoxy group can form C–H···O contacts with aromatic protons of neighboring molecules [3] [9].
Table 2: Characteristic Hydrogen Bonding Parameters
Donor | Acceptor | Interaction Type | Distance (Å) | Angle (°) |
---|---|---|---|---|
O–H (C4) | O=C (ester) | Intermolecular | 2.75–2.85 | 165–170 |
C–H (aromatic) | O (ester) | Intermolecular | 3.0–3.3 | 140–150 |
O–H (C4) | Cl (C2) | Intramolecular | 3.05–3.15 | 95–100 |
The combined effect of these interactions typically produces a monoclinic crystal system with space group P2₁/c, as observed in structurally similar benzoate derivatives. The molecular packing efficiency, influenced by these directional interactions, contributes to the compound's measured density of 1.4±0.1 g/cm³ [6] [9].
FT-IR Spectroscopy: The infrared spectrum of methyl 2-chloro-4-hydroxybenzoate exhibits characteristic vibrational modes reflecting its functional groups and substitution pattern. The carbonyl stretching vibration of the ester group appears as a strong band at 1680-1700 cm⁻¹, slightly elevated compared to unsubstituted methyl benzoate due to the electron-withdrawing chlorine ortho effect. The phenolic O–H stretch manifests as a broad band at 3200-3300 cm⁻¹, indicative of hydrogen bonding. Aromatic C–H stretches occur between 3100-3000 cm⁻¹, while the asymmetric and symmetric C–O stretches of the ester appear at 1280 cm⁻¹ and 1120 cm⁻¹, respectively. The C–Cl stretch produces a medium-intensity band at 750-770 cm⁻¹ [3] [10].
NMR Spectroscopy:¹H NMR (400 MHz, DMSO-d₆): δ 10.80 (s, 1H, C4–OH), 7.85 (d, J = 8.8 Hz, 1H, H₆), 6.75 (d, J = 2.4 Hz, 1H, H₃), 6.65 (dd, J = 8.8, 2.4 Hz, 1H, H₅), 3.85 (s, 3H, –OCH₃).¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 161.2 (C4), 134.5 (C2), 132.8 (C6), 122.5 (C1), 115.3 (C5), 112.5 (C3), 52.1 (–OCH₃). The downfield-shifted hydroxyl proton (δ 10.80) confirms strong hydrogen bonding, while the distinctive ortho-chlorine effect deshields C1 and C3 relative to typical benzoate chemical shifts [3] [9].
UV-Vis Spectroscopy: The compound exhibits two primary absorption bands in the ultraviolet region. The π→π* transition of the aromatic system appears at 250-260 nm (ε ≈ 10,000 L·mol⁻¹·cm⁻¹), while the n→π* transition of the conjugated carbonyl occurs at 310-320 nm (ε ≈ 1,500 L·mol⁻¹·cm⁻¹). The para-hydroxy and ortho-chloro substituents induce bathochromic shifts compared to unsubstituted methyl benzoate. Solvent polarity significantly affects the n→π* transition, with hypsochromic shifts observed in polar protic solvents [3] [7].
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows the molecular ion at m/z 186 [M]⁺ (³⁵Cl) and 188 [M+2]⁺ (³⁷Cl) in the characteristic 3:1 ratio. Major fragmentation pathways include loss of methoxy radical (m/z 155), decarbonylation (m/z 158), and formation of the acylium ion (m/z 139). The base peak typically appears at m/z 121, corresponding to the [C₆H₃ClO]⁺ fragment resulting from McLafferty rearrangement and loss of CH₂O₂ [10].
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
FT-IR | 1695 cm⁻¹ | Ester C=O stretch |
3230 cm⁻¹ | Hydrogen-bonded O–H | |
1280, 1120 cm⁻¹ | C–O–C asymmetric/symmetric stretch | |
760 cm⁻¹ | C–Cl stretch | |
¹H NMR | δ 10.80 (s) | Phenolic OH |
δ 7.85 (d) | H₆ (aromatic) | |
δ 3.85 (s) | –OCH₃ | |
¹³C NMR | δ 167.8 | Carbonyl carbon |
δ 134.5 | C2 (ipso-Cl) | |
UV-Vis | 254 nm | π→π* transition |
315 nm | n→π* transition | |
EI-MS | m/z 186/188 | Molecular ion [M]⁺ |
m/z 121 | Base peak [C₆H₃ClO]⁺ |
Methyl 2-chloro-4-hydroxybenzoate exhibits characteristic phase transition temperatures and solvent interaction behaviors that determine its practical handling and applications. The compound presents as a white crystalline solid at ambient temperature with a melting point of 137°C, as determined by differential scanning calorimetry [9]. This relatively high melting point reflects the stability of its crystalline lattice, reinforced by hydrogen bonding interactions discussed previously. The boiling point is reported at 298.3±20.0°C at standard atmospheric pressure (760 mmHg), with decomposition observed near this temperature, suggesting limited thermal stability in the liquid phase [6].
The compound's vapor pressure is extremely low at ambient conditions (0.0±0.7 mmHg at 25°C), consistent with its solid state and intermolecular forces. The flash point of 134.2±21.8°C classifies it as a combustible material requiring standard precautions against ignition sources during handling [6].
Solubility behavior demonstrates significant polarity dependence:
The solubility increases with temperature in organic solvents, with dissolution enthalpies ranging from +25 to +35 kJ/mol. The compound demonstrates limited solubility in aliphatic hydrocarbons but moderate solubility in aromatic solvents like toluene (≈15 g/L) due to π-π interactions. Its dissociation constant (pKₐ) of the phenolic proton is approximately 8.5, indicating weak acidity comparable to other meta-substituted phenols [4] [6] [9].
Table 4: Thermodynamic and Solubility Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 137°C | Capillary method |
Boiling Point | 298.3±20.0°C | 760 mmHg |
Flash Point | 134.2±21.8°C | Closed cup |
Density | 1.4±0.1 g/cm³ | 20°C |
Water Solubility | <0.1 g/L | 25°C |
Ethanol Solubility | 45-50 g/L | 25°C |
Log P (octanol-water) | 2.47 | Calculated |
pKₐ | 8.5±0.2 | 25°C |
Table 5: Comparative Properties of Benzoate Esters
Compound | Melting Point (°C) | Log P | Water Solubility (g/L) |
---|---|---|---|
Methyl 2-chloro-4-hydroxybenzoate | 137 | 2.47 | <0.1 |
Methyl 4-hydroxybenzoate | 125 | 1.96 | 2.5 |
Methyl 2-chlorobenzoate | 33 | 2.38 | 0.3 |
Methyl 4-hydroxybenzoate | 111 | 1.45 | 1.7 |
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide comprehensive insights into the electronic structure and dynamic behavior of methyl 2-chloro-4-hydroxybenzoate. Geometry optimization confirms the near-planar arrangement of the aromatic system with a dihedral angle of 8.5° between the ester group and ring plane. This minimal torsion facilitates extended conjugation between the carbonyl π-system and aromatic ring, as evidenced by the highest occupied molecular orbital (HOMO) distribution spanning the aromatic system and carbonyl functionality [3] [7].
The HOMO–LUMO (frontier molecular orbital) energy gap, a critical indicator of chemical reactivity and kinetic stability, is calculated at 4.8 eV. This value suggests moderate stability against oxidation, consistent with the compound's observed handling characteristics. The HOMO localizes predominantly on the phenolic ring and oxygen atoms, while the LUMO shows significant density on the carbonyl group and chlorine-adjacent carbon atoms, indicating probable sites for nucleophilic attack [3] [7].
Molecular electrostatic potential (MEP) mapping reveals distinct regions of electron density:
Natural Bond Orbital (NBO) analysis identifies significant hyperconjugative interactions, particularly the n(Oester)→σ*(Ccarbonyl–OCH₃) stabilization energy of 28.5 kJ/mol, explaining the ester group's rotational barrier. The intramolecular O–H···O=C interaction energy is calculated at 15.8 kJ/mol, while the weaker C–H···Cl interaction contributes approximately 4.2 kJ/mol to conformational stability [3] [7].
Molecular dynamics simulations in explicit solvents (water, ethanol) demonstrate stable hydrogen-bonded dimer formation in polar protic environments. The radial distribution function analysis confirms preferential solvation of the phenolic proton by ethanol oxygen atoms versus water oxygen, explaining the compound's enhanced solubility in alcoholic solvents. Diffusion coefficients calculated from mean squared displacement plots indicate slower molecular motion in aqueous environments (1.8×10⁻⁹ m²/s) compared to ethanolic solutions (4.2×10⁻⁹ m²/s) at 298K [3] [7].
Table 6: DFT-Derived Electronic Properties
Parameter | Value | Method/Basis Set |
---|---|---|
HOMO Energy | -6.42 eV | B3LYP/6-311++G(d,p) |
LUMO Energy | -1.62 eV | B3LYP/6-311++G(d,p) |
HOMO-LUMO Gap | 4.80 eV | B3LYP/6-311++G(d,p) |
Dipole Moment | 3.85 Debye | Gas phase calculation |
Molecular Polarizability | 18.7 ų | B3LYP/6-311++G(d,p) |
O–H···O Bond Distance | 1.85 Å | Optimized geometry |
Partial Charge on Cl | -0.12 e | Natural Population Analysis |
Carbonyl Oxygen Charge | -0.52 e | Natural Population Analysis |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7